molecular formula C14H8Cl2FNO4S4 B12137452 Bis[(5-chloro(2-thienyl))sulfonyl](2-fluorophenyl)amine

Bis[(5-chloro(2-thienyl))sulfonyl](2-fluorophenyl)amine

Cat. No.: B12137452
M. Wt: 472.4 g/mol
InChI Key: LESFQJXFGMZAMD-UHFFFAOYSA-N
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Description

Bis(5-chloro(2-thienyl))sulfonylamine is a complex organic compound that features a combination of thienyl, sulfonyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-chloro(2-thienyl))sulfonylamine typically involves the coupling of 5-chloro-2-thiophenesulfonyl chloride with 2-fluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Bis(5-chloro(2-thienyl))sulfonylamine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Bis(5-chloro(2-thienyl))sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(5-chloro(2-thienyl))sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(5-chloro(2-thienyl))sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The fluorophenyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(5-chloro(2-thienyl))sulfonylamine
  • Bis(5-chloro(2-thienyl))sulfonylamine
  • Bis(5-chloro(2-thienyl))sulfonylamine

Uniqueness

Bis(5-chloro(2-thienyl))sulfonylamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .

Properties

Molecular Formula

C14H8Cl2FNO4S4

Molecular Weight

472.4 g/mol

IUPAC Name

5-chloro-N-(5-chlorothiophen-2-yl)sulfonyl-N-(2-fluorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C14H8Cl2FNO4S4/c15-11-5-7-13(23-11)25(19,20)18(10-4-2-1-3-9(10)17)26(21,22)14-8-6-12(16)24-14/h1-8H

InChI Key

LESFQJXFGMZAMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(S(=O)(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(S3)Cl)F

Origin of Product

United States

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